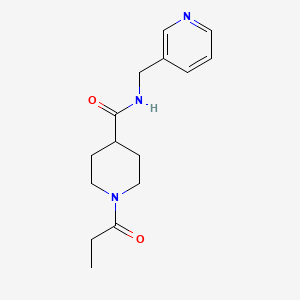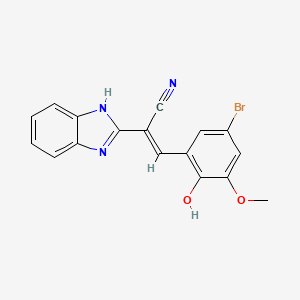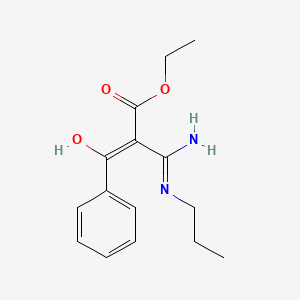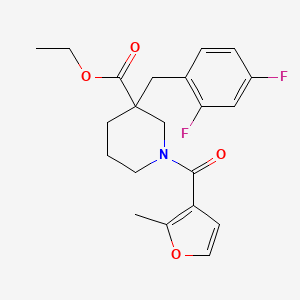
1-propionyl-N-(3-pyridinylmethyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-propionyl-N-(3-pyridinylmethyl)-4-piperidinecarboxamide, commonly known as PVT-1, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
PVT-1 has potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. Several studies have investigated the use of PVT-1 as a potential therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, PVT-1 has been shown to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression.
Mecanismo De Acción
The exact mechanism of action of PVT-1 is not fully understood, but it is believed to act as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). This receptor plays a crucial role in synaptic plasticity, learning, and memory. By modulating mGluR5, PVT-1 may enhance synaptic plasticity and improve cognitive function.
Biochemical and Physiological Effects
PVT-1 has been shown to have several biochemical and physiological effects, including the modulation of glutamate neurotransmission, the enhancement of synaptic plasticity, and the improvement of cognitive function. Additionally, PVT-1 has been shown to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of PVT-1 is its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, PVT-1 has anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression. However, one of the limitations of PVT-1 is its limited availability, which may make it difficult to conduct large-scale experiments.
Direcciones Futuras
There are several future directions for research on PVT-1, including investigating its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of PVT-1 and its effects on synaptic plasticity and cognitive function. Finally, the development of more efficient synthesis methods for PVT-1 may help to overcome the limitations associated with its limited availability.
Métodos De Síntesis
The synthesis of PVT-1 involves several steps, including the reaction of piperidine with acetic anhydride to form 1-acetylpiperidine, which is then reacted with 3-pyridinecarboxaldehyde to form 1-acetyl-N-(3-pyridinylmethyl)piperidine. Finally, the compound is treated with propionic anhydride to form 1-propionyl-N-(3-pyridinylmethyl)-4-piperidinecarboxamide.
Propiedades
IUPAC Name |
1-propanoyl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-2-14(19)18-8-5-13(6-9-18)15(20)17-11-12-4-3-7-16-10-12/h3-4,7,10,13H,2,5-6,8-9,11H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMPQPRTNYISCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(CC1)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-({[5-(4,5-dimethyl-3-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6106030.png)
![3,4-bis[(2-fluorobenzoyl)amino]benzoic acid](/img/structure/B6106038.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-isobutoxybenzamide](/img/structure/B6106042.png)
![4-bromo-N-{3-[(2-methylphenyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B6106046.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-(2-oxo-1-pyrrolidinyl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6106058.png)
![N-methyl-N-(1-methylpyrrolidin-3-yl)-N'-[5-(2-morpholin-4-ylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6106060.png)

![N-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-1-(3-pyridinyl)-2-propanamine](/img/structure/B6106068.png)
![1-tert-butyl-4-(2,4-difluorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6106085.png)
![2-(3,5-dimethylphenoxy)-N-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]propanamide](/img/structure/B6106092.png)

![3-phenyl-1-({1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)piperidine](/img/structure/B6106116.png)
![2-(1-[(5-methyl-2-furyl)methyl]-4-{[2-(2-methylphenyl)-5-pyrimidinyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6106123.png)